Home > Products > Screening Compounds P115775 > 5-(Aziridin-1-yl)-2-nitrobenzamide
5-(Aziridin-1-yl)-2-nitrobenzamide -

5-(Aziridin-1-yl)-2-nitrobenzamide

Catalog Number: EVT-8520785
CAS Number:
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(Aziridin-1-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its role as a prodrug and its potential applications in cancer therapy. This compound is derived from the parent compound 5-(aziridin-1-yl)-2,4-dinitrobenzamide, commonly known as CB1954. The compound features an aziridine ring, which is known for its reactivity and ability to form covalent bonds with biological macromolecules, making it a candidate for developing targeted therapies.

Source

The synthesis and properties of 5-(aziridin-1-yl)-2-nitrobenzamide have been documented in various studies, highlighting its potential as a DNA crosslinking agent and its activation through specific enzymatic pathways. Research articles and patents have explored its chemical behavior, synthesis methods, and biological activities .

Classification

5-(Aziridin-1-yl)-2-nitrobenzamide can be classified as a nitroaromatic compound due to the presence of a nitro group attached to the benzamide structure. It also falls under the category of aziridine derivatives, which are known for their biological activity and utility in drug design.

Synthesis Analysis

Methods

The synthesis of 5-(aziridin-1-yl)-2-nitrobenzamide typically involves several steps that may include the formation of the aziridine ring followed by the introduction of the nitro group onto the benzamide moiety.

Technical Details:

  • The initial step often involves the reaction of 2-nitrobenzoic acid with aziridine derivatives.
  • Subsequent reactions may involve nitration processes to introduce additional nitro groups or modifications to enhance solubility and reactivity.
  • Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compounds and confirm their structures .
Molecular Structure Analysis

Structure

The molecular structure of 5-(aziridin-1-yl)-2-nitrobenzamide consists of:

  • An aziridine ring (three-membered nitrogen-containing ring).
  • A nitro group (-NO2) attached to a benzene ring that is further linked to an amide group (-C(=O)NH).

Data

The molecular formula is C₉H₈N₄O₃, with a molar mass of approximately 224.18 g/mol. The compound exhibits characteristic peaks in spectroscopic analyses, which can be used for structural confirmation.

Chemical Reactions Analysis

Reactions

5-(Aziridin-1-yl)-2-nitrobenzamide undergoes various chemical reactions that are crucial for its biological activity:

  • Reduction Reactions: The nitro group can be reduced to form hydroxylamine derivatives, which are biologically active forms capable of inducing DNA crosslinking.

Technical Details:

  • Enzymatic reduction by nitroreductase enzymes has been demonstrated, where the compound is converted into more reactive species that can interact with cellular targets .
Mechanism of Action

Process

The mechanism by which 5-(aziridin-1-yl)-2-nitrobenzamide exerts its effects involves:

  1. Activation: The prodrug is activated through reduction by nitroreductase enzymes present in certain tumor cells.
  2. Cytotoxicity: Once activated, it forms reactive intermediates that can crosslink DNA, leading to cell death.

Data

Studies indicate that both the nitroso and hydroxylamine forms of the compound are effective at inducing cytotoxicity and DNA interstrand crosslinking when tested in vitro .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound may degrade under certain conditions but can be stabilized through appropriate formulation techniques.
  • Reactivity: Exhibits reactivity due to the presence of the aziridine ring and nitro group, allowing it to participate in nucleophilic substitution reactions.

Relevant data from studies indicate that the compound's stability and reactivity are influenced by environmental factors such as pH and temperature .

Applications

5-(Aziridin-1-yl)-2-nitrobenzamide has several scientific uses:

  • Cancer Therapy: It serves as a prodrug that can be activated in tumor cells, leading to targeted cytotoxic effects.
  • Research Tool: Used in studies investigating DNA damage response mechanisms and drug resistance in cancer cells.
Historical Development and Contextualization in Antineoplastic Research

Evolution from CB1954 to 5-(Aziridin-1-yl)-2-nitrobenzamide as a Prodrug Platform

The developmental trajectory of 5-(aziridin-1-yl)-2-nitrobenzamide derivatives originated with the seminal discovery of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) in 1969. Researchers identified CB1954 as a potent inhibitor of Walker 256 carcinoma in rats, exhibiting remarkable tumor-specific cytotoxicity unmatched in contemporaneous chemotherapeutics [3] [6]. This selective activity sparked intensive investigation into its mechanism, revealing that CB1954 itself lacked direct DNA alkylating capacity but functioned as a prodrug requiring enzymatic transformation.

The critical metabolic breakthrough came in 1988 when Knox et al. isolated and characterized the active metabolite 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide from Walker carcinoma cells. This metabolite demonstrated profound cytotoxicity and DNA interstrand crosslinking capability, establishing the fundamental prodrug-activation paradigm [4]. Subsequent chemical studies further elucidated the redox dynamics between this hydroxylamine derivative and its oxidative counterpart, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, confirming both compounds could interconvert in biological systems but with the hydroxylamine form being the ultimate cytotoxic species [1].

This metabolic pathway revealed intrinsic limitations in human cancer therapy: Human NAD(P)H dehydrogenase (quinone) (DT-diaphorase), unlike its rat homolog, exhibited markedly lower catalytic efficiency (~6.4-fold reduction in kcat) in reducing CB1954 to the hydroxylamine metabolite [6]. This interspecies differential catalyzed a strategic shift toward prodrug optimization and exogenous enzyme delivery systems. The hydroxylamine/nitroso derivatives became central platforms for antibody-directed enzyme prodrug therapy (ADEPT), circumventing inherent human enzymatic deficiencies through targeted bacterial enzyme delivery.

Table 1: Evolution of Key 5-(Aziridin-1-yl)-2-nitrobenzamide Derivatives

CompoundChemical DesignationBiological Significance
CB19545-(Aziridin-1-yl)-2,4-dinitrobenzamideParent prodrug; activated selectively in rat tumors via DT-diaphorase
Hydroxylamine Metabolite (CB1954 derivative)5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamidePrimary cytotoxic metabolite; forms DNA interstrand crosslinks upon acetylation
Nitroso Derivative (CB1954 derivative)5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamideRedox intermediate; reversible precursor to hydroxylamine metabolite; lower direct activity

Early Mechanistic Insights: DNA Crosslinking and Cytotoxicity Hypotheses

Initial cytotoxicity studies of CB1954 in Walker carcinoma cells revealed an unusual time-dependent formation of DNA interstrand crosslinks, contrasting with its classification as a monofunctional alkylating agent [4]. This paradox was resolved through meticulous metabolite analysis:

  • Enzymatic Activation: Walker cell lysates catalyzed the NAD(P)H-dependent reduction of CB1954's 4-nitro group exclusively, generating 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide. This reaction was mediated by a flavoprotein oxidoreductase identified as DT-diaphorase (EC 1.6.99.2) [3] [4].
  • Bioactivation Cascade: The hydroxylamine metabolite itself could not directly crosslink DNA. Further activation required non-enzymatic acyl transfer from cellular thioesters (notably acetyl coenzyme A), forming a highly reactive diacetoxy ester derivative. This electrophile could then alkylate guanine residues at N2 positions on opposing DNA strands, creating cytotoxic interstrand crosslinks [1] [4].
  • Metabolic Interdependence: The nitroso derivative (5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide), while incapable of crosslinking isolated DNA or in acetyl coenzyme A-enriched incubations alone, served as a bioreducible reservoir. Biological reductants (ascorbate, NAD(P)H, thiols) rapidly converted it back to the hydroxylamine, completing a futile redox cycle that sustained cytotoxic potential [1].

The requirement for dual bioactivation – enzymatic nitro reduction followed by chemical acetylation – explained the exceptional selectivity for tumors expressing high DT-diaphorase activity (e.g., Walker carcinoma). Cells lacking sufficient reductase or intracellular thioester cofactors remained resistant. Crucially, isolated DNA exposure to either the hydroxylamine or nitroso metabolites failed to induce crosslinks, underscoring the absolute dependence on the cellular metabolic milieu for activation [1] [4].

Table 2: Key Steps in the Bioactivation and DNA Crosslinking Mechanism

StepProcessKey Agent/RequirementOutcome
1Nitro Reduction (Enzymatic)DT-diaphorase + NAD(P)HCB1954 → 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (Hydroxylamine)
2aOxidation (Spontaneous)Molecular OxygenHydroxylamine → 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide (Nitroso)
2bReduction (Non-enzymatic)Ascorbate/NAD(P)H/ThiolsNitroso → Hydroxylamine (Recycling)
3Acetylation (Non-enzymatic)Acetyl Coenzyme A (or other acyl CoA thioesters)Hydroxylamine → Electrophilic Diacetoxy Ester
4DNA AlkylationGuanine N2 residues on opposing strandsDNA Interstrand Crosslink Formation → Cell Death

Role in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Paradigms

The discovery of human DT-diaphorase's inefficiency in activating CB1954 necessitated innovative therapeutic strategies. Antibody-Directed Enzyme Prodrug Therapy (ADEPT) emerged as a compelling solution, leveraging the hydroxylamine/nitrosobenzamide platform's potential through exogenous enzymatic activation [6]. The core ADEPT concept involves:

  • Selective Enzyme Delivery: A bacterial or fungal enzyme, typically absent in human tissues but capable of efficiently reducing the prodrug, is conjugated to a tumor-specific antibody.
  • Prodrug Administration: After localization and clearance of unbound conjugate, a relatively non-toxic prodrug (e.g., CB1954 or optimized derivatives) is administered systemically.
  • Localized Activation: The antibody-targeted enzyme converts the prodrug to its potent cytotoxic form (e.g., 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide) selectively within the tumor microenvironment.

The Escherichia coli nitroreductase NfsB became the predominant enzyme partner for CB1954-based ADEPT. NfsB catalyzes the reduction of both nitro groups of CB1954, but crucially, its 4-nitro reduction rate is significantly higher than human DT-diaphorase, leading to efficient local generation of the cytotoxic hydroxylamine metabolite [6] [9]. Early clinical trials (e.g., NCT00847058) demonstrated proof-of-concept using adenoviral vectors or antibody-enzyme conjugates delivering NfsB, validating tumor-localized activation of CB1954 in humans [9].

However, limitations surfaced. The low catalytic efficiency (high Km ~ 160-300 μM) of NfsB for CB1954 necessitated high, potentially toxic systemic prodrug doses to achieve therapeutic intratumoral concentrations [9]. This spurred exploration of:

  • Superior Nitroreductases: High-throughput screening of bacterial oxidoreductase libraries identified enzymes with markedly improved kinetic parameters for CB1954 activation. Escherichia coli NfsA (kcat/Km ~ 4.1 × 104 M-1s-1) and Bacillus amyloliquefaciens YwrO homologs demonstrated up to 100-fold higher specificity constants than NfsB, enabling more efficient prodrug activation at lower, safer doses [9].
  • Prodrug Optimization: Structural analogs of CB1954 designed for faster reduction kinetics by bacterial nitroreductases while maintaining bystander effects were explored. PR-104A, a dinitrobenzamide mustard prodrug, emerged as a promising alternative activated efficiently by NfsA and other bacterial nitroreductases [9].

The hydroxylamine/nitrosobenzamide core thus transitioned from a system limited by endogenous human enzyme variability to a versatile platform for engineered GDEPT (Gene-Directed Enzyme Prodrug Therapy) and ADEPT. Its DNA crosslinking mechanism ensures potent cytotoxicity against both proliferating and quiescent tumor cells, while the inherent diffusibility of activated metabolites promotes a robust bystander effect, overcoming limitations in vector delivery efficiency [6] [9].

Table 3: Key Enzymes for Activating 5-(Aziridin-1-yl)-2-nitrobenzamide Prodrugs in ADEPT/GDEPT

EnzymeSourceCatalytic Efficiency for CB1954 (kcat/Km, M-1s-1)Advantages/Limitations
Walker Rat DT-diaphorase (NQO1)Rattus norvegicus (Walker cells)~1.8 × 104 (4-NO2 reduction)High in sensitive rat tumors; low activity in human tumors limits direct use
Human DT-diaphorase (NQO1)Homo sapiens~0.28 × 104 (4-NO2 reduction)Insufficient for prodrug monotherapy; variable tumor expression
Escherichia coli NfsBBacterium~1.3 × 103 (4-NO2)First ADEPT enzyme; clinically tested; high Km requires high prodrug doses
Escherichia coli NfsABacterium~4.1 × 104 (4-NO2)~32-fold higher kcat/Km than NfsB; promising for improved ADEPT
Bacillus amyloliquefaciens YwrOBacterium~2.5 × 104 (4-NO2)High activity and stability; engineered variants show further improvement
Escherichia coli NemABacteriumModerate activityBroad substrate range; potential for activating next-gen prodrugs

Properties

Product Name

5-(Aziridin-1-yl)-2-nitrobenzamide

IUPAC Name

5-(aziridin-1-yl)-2-nitrobenzamide

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c10-9(13)7-5-6(11-3-4-11)1-2-8(7)12(14)15/h1-2,5H,3-4H2,(H2,10,13)

InChI Key

MQDHAZGQZWYFBP-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.